PROTAC CDK9 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC CDK9 degrader-2 is a potent and selective degrader of cyclin-dependent kinase 9 (CDK9) based on the proteolysis-targeting chimera (PROTAC) technology. This compound has shown significant potential in disrupting the MYC transcriptional network by targeting CDK9 for degradation . CDK9 is a crucial co-factor for transcription factors such as MYC, which drive aberrant cell proliferation when deregulated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CDK9 degrader-2 involves the conjugation of a CDK9 ligand, such as wogonin, with an E3 ubiquitin ligase ligand, cereblon (CRBN), via a linker . The synthetic route typically includes the following steps:
Synthesis of the CDK9 ligand: Wogonin is synthesized through a series of chemical reactions, including oxidation and substitution reactions.
Synthesis of the E3 ligase ligand: The cereblon ligand is prepared through a series of chemical reactions, including reduction and substitution reactions.
Conjugation: The CDK9 ligand and the E3 ligase ligand are conjugated via a linker to form the PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components (CDK9 ligand, E3 ligase ligand, and linker) followed by their conjugation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
PROTAC CDK9 degrader-2 undergoes various chemical reactions, including:
Oxidation: The synthesis of wogonin involves oxidation reactions.
Reduction: The synthesis of the cereblon ligand involves reduction reactions.
Substitution: Both the CDK9 ligand and the E3 ligase ligand undergo substitution reactions during their synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products
The major product formed from these reactions is the this compound molecule, which is a conjugate of the CDK9 ligand and the E3 ligase ligand via a linker .
科学的研究の応用
PROTAC CDK9 degrader-2 has a wide range of scientific research applications, including:
作用機序
PROTAC CDK9 degrader-2 exerts its effects by recruiting the E3 ubiquitin ligase cereblon to CDK9, leading to the ubiquitination and subsequent degradation of CDK9 via the proteasome . This degradation disrupts the MYC transcriptional network and inhibits cell proliferation . The molecular targets involved include CDK9 and cereblon, and the pathways affected include the ubiquitin-proteasome system and the MYC transcriptional network .
類似化合物との比較
Similar Compounds
Similar compounds to PROTAC CDK9 degrader-2 include:
PROTAC CDK2/9 Degrader-1: A dual degrader for CDK2 and CDK9.
PROTAC 44: A non-selective inhibitor of CDK2, CDK5, and CDK9.
KI-CDK9d-32: A highly selective and potent CDK9 degrader.
Uniqueness
This compound is unique in its high selectivity and potency for CDK9 degradation. Unlike other compounds that may target multiple CDKs, this compound specifically targets CDK9, making it a valuable tool for studying CDK9-related cellular processes and developing targeted therapies .
特性
分子式 |
C39H36N6O10 |
---|---|
分子量 |
748.7 g/mol |
IUPAC名 |
8-[4-[(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxymethyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]octanamide |
InChI |
InChI=1S/C39H36N6O10/c46-27-18-29(48)35(36-34(27)28(47)19-30(55-36)22-10-5-4-6-11-22)54-21-23-20-44(43-42-23)17-8-3-1-2-7-14-31(49)40-25-13-9-12-24-33(25)39(53)45(38(24)52)26-15-16-32(50)41-37(26)51/h4-6,9-13,18-20,26,46,48H,1-3,7-8,14-17,21H2,(H,40,49)(H,41,50,51) |
InChIキー |
MRRHEHIWXXJQQL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN4C=C(N=N4)COC5=C(C=C(C6=C5OC(=CC6=O)C7=CC=CC=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。